molecular formula C6H10O3S B3055037 1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione CAS No. 62826-67-9

1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione

Cat. No.: B3055037
CAS No.: 62826-67-9
M. Wt: 162.21 g/mol
InChI Key: ROXDNVLSYUMDMB-UHFFFAOYSA-N
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Description

1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione is a chemical compound with the molecular formula C6H10O3S and a molecular weight of 162.21 g/mol . This compound is characterized by its unique spiro structure, which includes an oxygen and sulfur atom within the ring system. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione involves several steps. One common method includes the reaction of a suitable precursor with sulfur and oxygen sources under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the spiro structure. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione can be compared with other spiro compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific spiro structure and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-oxa-6λ6-thiaspiro[2.5]octane 6,6-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c7-10(8)3-1-6(2-4-10)5-9-6/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXDNVLSYUMDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20490666
Record name 1-Oxa-6lambda~6~-thiaspiro[2.5]octane-6,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62826-67-9
Record name 1-Oxa-6lambda~6~-thiaspiro[2.5]octane-6,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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